molecular formula C13H20N2O3 B13330257 tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13330257
M. Wt: 252.31 g/mol
InChI Key: YQPWRRLFONVEKT-UHFFFAOYSA-N
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Description

tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is known for its unique spirocyclic structure, which includes a cyano group, an oxa-bridge, and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a lactam or lactone, under basic or acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. Its unique structure allows for the creation of diverse molecular architectures.

Biology: In biological research, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and spirocyclic structure may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Comparison:

  • tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has an oxo group instead of a cyano group, which may result in different reactivity and biological activity.
  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: The presence of an additional nitrogen atom in the spirocyclic core may influence its chemical properties and interactions with biological targets.
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The hydroxy group in this compound can participate in hydrogen bonding, potentially affecting its solubility and reactivity.

The uniqueness of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate lies in its cyano group and spirocyclic structure, which provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-10(7-14)4-5-17-13/h10H,4-6,8-9H2,1-3H3

InChI Key

YQPWRRLFONVEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)C#N

Origin of Product

United States

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